molecular formula C21H17N3O2S B2942447 N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-91-9

N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2942447
CAS No.: 898350-91-9
M. Wt: 375.45
InChI Key: NVLYPDIFUJYUFH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring, a methoxy group, and a pyridin-2-ylmethyl moiety

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with increased oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLYPDIFUJYUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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